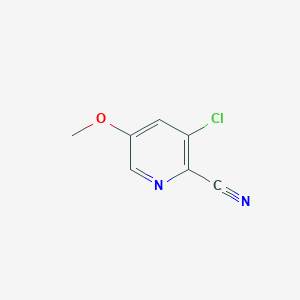







|
REACTION_CXSMILES
|
[C:1]([C:3]1[C:8]([Cl:9])=[CH:7][C:6](Cl)=[CH:5][N:4]=1)#[N:2].[CH3:11][O-:12].[Na+]>C1COCC1>[Cl:9][C:8]1[C:3]([C:1]#[N:2])=[N:4][CH:5]=[C:6]([O:12][CH3:11])[CH:7]=1 |f:1.2|
|




|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|


|
Type
|
CUSTOM
|
|
Details
|
25° C., the reaction was quenched in 5% aq. NaHCO3 solution
|
|
Type
|
EXTRACTION
|
|
Details
|
extracted with diethyl ether
|
|
Type
|
CUSTOM
|
|
Details
|
The organic phase was dried
|
|
Type
|
CUSTOM
|
|
Details
|
evaporated
|
|
Type
|
CUSTOM
|
|
Details
|
the residue purified by column chromatography
|
|
Type
|
WASH
|
|
Details
|
eluting with 70:30 hexanes
|




|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |